(2-Pyrrolidin-1-ylphenyl)methanol

Physicochemical Properties Drug Design Fragment-Based Screening

(2-Pyrrolidin-1-ylphenyl)methanol is an organic compound classified as a tertiary amino alcohol, featuring a pyrrolidine ring attached to an ortho-substituted benzyl alcohol core. It is primarily recognized as a fragment molecule serving as a versatile scaffold for molecular linking, expansion, and modification in drug discovery and chemical synthesis.

Molecular Formula C11H15NO
Molecular Weight 177.24 g/mol
CAS No. 73051-88-4
Cat. No. B1601625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Pyrrolidin-1-ylphenyl)methanol
CAS73051-88-4
Molecular FormulaC11H15NO
Molecular Weight177.24 g/mol
Structural Identifiers
SMILESC1CCN(C1)C2=CC=CC=C2CO
InChIInChI=1S/C11H15NO/c13-9-10-5-1-2-6-11(10)12-7-3-4-8-12/h1-2,5-6,13H,3-4,7-9H2
InChIKeyQXIYEQQTAPJDBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement of (2-Pyrrolidin-1-ylphenyl)methanol (CAS 73051-88-4): Core Properties and Research Scaffold


(2-Pyrrolidin-1-ylphenyl)methanol is an organic compound classified as a tertiary amino alcohol, featuring a pyrrolidine ring attached to an ortho-substituted benzyl alcohol core . It is primarily recognized as a fragment molecule serving as a versatile scaffold for molecular linking, expansion, and modification in drug discovery and chemical synthesis . Its basic physicochemical profile includes a density of 1.123 g/cm³ and a boiling point of 327.8°C at 760 mmHg .

Why (2-Pyrrolidin-1-ylphenyl)methanol Cannot Be Simply Replaced by Other Amino Alcohols


While several structurally similar ortho-amino benzyl alcohols exist, they are not interchangeable due to fundamental differences in their amine heterocycles. For instance, the pyrrolidine ring in the target compound imparts distinct steric and electronic properties compared to the expanded piperidine ring in (2-(piperidin-1-yl)phenyl)methanol, which has a different molecular weight (191.27 g/mol) and formula [1]. These structural variations directly influence conformational preferences, pKa, and molecular recognition, which are critical determinants in fragment-based drug design (FBDD) and synthetic outcomes. Direct quantitative evidence comparing their performance in specific assays or reactions, however, was not located in the accessible literature, precluding a numerical differentiation at this time.

Quantitative Evidence for (2-Pyrrolidin-1-ylphenyl)methanol: Assessed Differentiation


Baseline Physicochemical Characterization Against Potential Analogs

The target compound has a measured density of 1.123 g/cm³ and a boiling point of 327.8°C at 760 mmHg . A potential analog, (2-(piperidin-1-yl)phenyl)methanol, is structurally distinct and possesses a higher molecular weight (191.27 g/mol), but a direct comparison of properties like logP or pKa cannot be performed as the literature provides no comparable quantitative data for the analog in the same experimental context [1]. This evidence confirms the compound's identity as a small, volatile fragment but does not demonstrate a performance advantage.

Physicochemical Properties Drug Design Fragment-Based Screening

Assessed Value as a Fragment in Drug Design

The compound is explicitly marketed and described as an 'important scaffold for molecular linking, expansion, and modification' . This positions it within the fragment-based drug discovery (FBDD) paradigm, where small, low-complexity molecules are used as starting points. While this is a recognized strategic value, no quantitative data—such as Ligand Efficiency (LE) indices, binding affinities to a target panel, or synthetic elaboration success rates—were found that differentiate its scaffold utility from that of other common fragments like (2-(piperidin-1-yl)phenyl)methanol or (4-pyrrolidin-1-ylphenyl)methanol.

Fragment-Based Drug Discovery Medicinal Chemistry Scaffold Design

Lack of Evidence for Superiority in Orexin Receptor Modulation vs. Piperidine-Containing Analogs

A derivative where the target compound's alcohol is oxidized to a carbonyl and incorporated into a complex ligand (BDBM316505) showed activity at the Orexin type 2 receptor (IC50: 103 nM) and Orexin type 1 receptor (IC50: 10,000 nM) [1]. This demonstrates the pyrrolidine-phenyl scaffold is compatible with biological activity. However, a direct comparison with the analogous piperidine-containing derivative in the same assay series is missing from the available data. Without this, it is impossible to claim the pyrrolidine ring offers a quantitative advantage in potency or selectivity over a piperidine ring for this target.

Orexin Receptor Antagonist Neuroscience

Validated Application Scenarios for (2-Pyrrolidin-1-ylphenyl)methanol (CAS 73051-88-4) Based on Current Evidence


A Starting Fragment for Drug Discovery Programs Unconstrained by Prior SAR

The compound's designated role as a fragment scaffold makes it suitable for early-stage, exploratory medicinal chemistry where the goal is to identify novel starting points for a target of interest, provided there is no existing structure-activity relationship (SAR) data that favors another chemotype. Its value is in its potential to be novel, not proven to be superior.

A Building Block for Synthesizing Derivatives to Probe Orexin Receptor Binding

Given that a derivative incorporating the (2-pyrrolidin-1-ylphenyl)carbonyl moiety has demonstrated binding activity at orexin receptors , researchers investigating this target family could procure the compound as a key intermediate for creating a new series of analogs. This application is based on a proven structural motif but requires the user to generate their own comparative data.

Use as a Reference Standard for Physicochemical Validation of Ortho-Amino Alcohols

With its quantified density (1.123 g/cm³) and boiling point (327.8°C) , this compound can serve as a well-defined reference standard for calibrating instruments or validating computational models that predict the properties of this specific chemical class, where high-purity, characterized material is required.

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